

JNJ-63576253: A Comprehensive Technical Overview of Target Binding and Selectivity

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For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-63576253, also known as TRC-253, is a next-generation, orally active, and potent antagonist of the androgen receptor (AR).[1][2] It has demonstrated significant activity against both wild-type AR and clinically relevant mutants, such as the F877L mutation, which confers resistance to second-generation AR inhibitors like enzalutamide.[3][4] This technical guide provides an in-depth analysis of the target binding, selectivity, and mechanism of action of **JNJ-63576253**, supported by experimental data and protocols.

Target Binding and Potency

JNJ-63576253 is a potent and selective antagonist of the human androgen receptor.[5] Its primary mechanism of action is to competitively inhibit androgen binding to the AR ligand-binding domain, thereby preventing receptor activation and downstream signaling.[4][6] This antagonistic activity is maintained even in the presence of mutations that can convert other antagonists into agonists.[5][7]

Quantitative Binding and Functional Activity Data

The binding affinity and functional inhibitory activity of **JNJ-63576253** have been characterized in various in vitro models. The following tables summarize the key quantitative data.



Target	Assay Type	Cell Line	IC50 (nM)	Reference
Wild-Type Androgen Receptor	Radioligand Binding	-	6.9	[8]
Wild-Type Androgen Receptor	Functional Assay	LNCaP	54	[1][2][9]
F877L Mutant Androgen Receptor	Functional Assay	LNCaP	37	[1][2][9]
F877L Mutant Androgen Receptor	Transcriptional Reporter	HepG2	15	[7]
VCaP cells (AR amplification and AR-V7 expression)	Proliferation Assay	VCaP	265	[1][2][9]

Target Selectivity

A critical attribute of **JNJ-63576253** is its high selectivity for the androgen receptor over other nuclear hormone receptors and kinases, which predicts a favorable clinical safety profile.

Selectivity Profile of JNJ-63576253

Off-Target	Assay Type	IC50 (μM)	Selectivity Fold (vs. WT AR)	Reference
Glucocorticoid Receptor (GR)	Radioligand Binding	> 30	~1000-fold	[5][7]
Estrogen Receptor (ER)	Radioligand Binding	Undetectable	Not Calculated	[5][7]
468 Kinases	KINOMEscan	No hits identified	-	[5][7]



Mechanism of Action and Downstream Effects

JNJ-63576253 functions as a full antagonist of the androgen receptor.[1] Upon binding to the AR, it prevents the conformational changes required for receptor activation, nuclear translocation, and subsequent modulation of gene expression.[5][7] This leads to the inhibition of AR-driven cellular processes, including proliferation.

Key Downstream Effects:

- Inhibition of AR Target Gene Expression: JNJ-63576253 has been shown to inhibit the
 expression of well-characterized AR target genes, such as Kallikrein-3 (KLK3) and FKBP5, in
 a dose-dependent manner.[5]
- Abrogation of Cellular Proliferation: The compound effectively inhibits the proliferation of androgen-dependent prostate cancer cell lines, including those harboring AR mutations that confer resistance to other therapies.[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of JNJ-63576253.

Radioligand Binding Assays

This assay is used to determine the binding affinity and selectivity of a compound for a specific receptor.

- Preparation of Reagents:
 - Radioligands: [3H]-methyltrienolone (for AR), [3H]-dexamethasone (for GR), and [3H]estradiol (for ER) are prepared at appropriate concentrations.[5][10]
 - Competitor: JNJ-63576253 is serially diluted to a range of concentrations.
 - Receptor Source: Cell lysates or purified receptor proteins are used.
- Assay Procedure:



- The radioligand, competitor (JNJ-63576253), and receptor source are incubated together to allow for competitive binding.
- The reaction is allowed to reach equilibrium.
- Separation and Detection:
 - Bound and free radioligand are separated using a method such as filtration.
 - The amount of bound radioactivity is quantified using a scintillation counter.
- Data Analysis:
 - The data are plotted as the percentage of specific binding versus the log concentration of the competitor.
 - The IC50 value, the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis.

Transcriptional Reporter Assays

This assay measures the ability of a compound to modulate the transcriptional activity of a target receptor.

- · Cell Culture and Transfection:
 - A suitable cell line (e.g., HepG2 or LNCaP) is cultured.[7][8]
 - Cells are transiently or stably transfected with a reporter plasmid containing a luciferase gene under the control of an androgen response element (ARE) and a plasmid expressing the androgen receptor (wild-type or mutant).[7]
- Compound Treatment:
 - Transfected cells are treated with varying concentrations of JNJ-63576253 in the presence of a known AR agonist (e.g., R1881).[7][8]
- Luciferase Assay:



- After an incubation period (e.g., 24-48 hours), cells are lysed, and luciferase activity is measured using a luminometer.[8][11]
- Data Analysis:
 - The IC50 value is calculated as the concentration of JNJ-63576253 that causes a 50% reduction in the agonist-induced luciferase activity.

Cellular Proliferation Assays

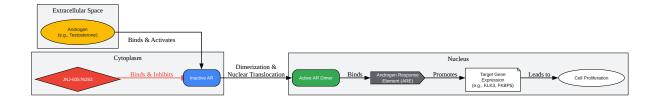
This assay assesses the effect of a compound on the growth of cancer cell lines.

- · Cell Seeding:
 - Prostate cancer cell lines (e.g., LNCaP F877L, VCaP) are seeded into 96-well plates.[5][8]
- · Compound Treatment:
 - Cells are treated with a range of concentrations of JNJ-63576253.
- Incubation:
 - The plates are incubated for a period of several days (e.g., 6 days) to allow for cell proliferation.[5][8]
- Measurement of Proliferation:
 - Cell viability or proliferation is assessed using a standard method, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
- Data Analysis:
 - The IC50 value is determined as the concentration of JNJ-63576253 that inhibits cell proliferation by 50%.

Visualizations



Androgen Receptor Signaling Pathway and Inhibition by JNJ-63576253

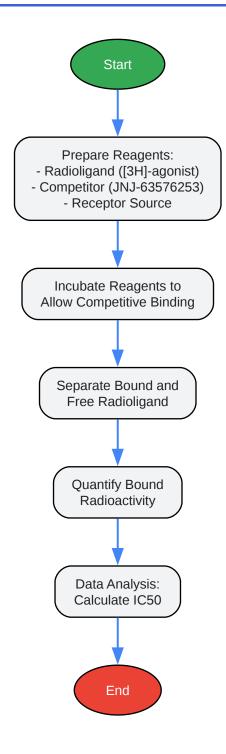


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Caption: AR signaling pathway and its inhibition by **JNJ-63576253**.

Experimental Workflow for Radioligand Binding Assay





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Caption: Workflow for determining binding affinity via radioligand assay.

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